molecular formula C43H42ClFN4O10S3 B12425954 Lapatinib-d7 (ditosylate)

Lapatinib-d7 (ditosylate)

货号: B12425954
分子量: 932.5 g/mol
InChI 键: UWYXLGUQQFPJRI-HLZLAKKYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Lapatinib-d7 (ditosylate) is a deuterated form of lapatinib, a dual tyrosine kinase inhibitor used primarily in the treatment of breast cancer. It targets the epidermal growth factor receptor (EGFR) and human epidermal growth factor receptor 2 (HER2), both of which are implicated in the proliferation of cancer cells . The deuterated version, Lapatinib-d7, is used in research to study the pharmacokinetics and metabolism of lapatinib due to its stable isotope labeling.

准备方法

合成路线和反应条件

拉帕替尼-d7(二甲磺酸盐)的合成涉及将氘原子掺入拉帕替尼分子中。这可以通过多种方法实现,包括在合成过程中使用氘代试剂或溶剂。 一种常见的方法是在改进的结晶程序中使用氘代二甲基甲酰胺和乙腈

工业生产方法

拉帕替尼-d7(二甲磺酸盐)的工业生产通常涉及使用优化反应条件的大规模合成,以确保高收率和纯度。 该过程可能包括结晶、纯化和质量控制等步骤,以满足药物标准

化学反应分析

Key Reaction Steps

StepReaction TypeConditionsOutcomeSource
1. Deuterium Labeling Isotopic ExchangeReaction with deuterated reagents (e.g., D₂O) at specific positionsSubstitution of seven hydrogen atoms with deuterium, confirmed via mass spectrometry
2. Ditosylate Salt Formation Acid-Base ReactionTreatment with p-toluenesulfonic acid in aprotic solvents (e.g., DMF)Enhanced solubility and stability via ditosylate salt formation
3. Purification RecrystallizationSolvent mixture (DMF:acetonitrile, 4.5:9.0 v/v) at 3 bar filtration pressureHigh-purity anhydrous form (melting point: 246.14°C) with <12 ppm genotoxic impurities

The deuterium labeling does not alter the core quinazoline structure but improves metabolic stability for pharmacokinetic studies.

Pharmacologically Relevant Reactions

Lapatinib-d7’s therapeutic action hinges on its interaction with EGFR/HER2 kinases:

Inhibition Mechanism

  • Competitive ATP Binding : Competes with ATP for the kinase domain (IC₅₀: 10.8 nM for EGFR, 9.2 nM for HER2) .

  • Tyrosine Kinase Inhibition : Blocks autophosphorylation of EGFR (IC₅₀: 170 nM) and HER2 (IC₅₀: 80 nM) in cancer cells, disrupting downstream signaling .

Structural Interactions

  • Quinazoline Core : Binds to the hydrophobic pocket of EGFR/HER2 via hydrogen bonds and van der Waals forces.

  • Sulfonate Groups : Participate in nucleophilic substitution reactions, enhancing solubility and receptor affinity.

Metabolic Reactions

Deuterium labeling alters metabolic pathways compared to non-deuterated lapatinib:

Major Metabolic Pathways

PathwayEnzymes InvolvedImpact of Deuterium
Oxidation CYP3A4/CYP2C8Reduced rate due to kinetic isotope effect (KIE ≈ 2–10)
Hydrolysis EsterasesMinimal effect; deuterium positioned away from ester bonds
Glucuronidation UGT1A1Unaffected

Deuterium slows oxidative metabolism, prolonging half-life and improving traceability in pharmacokinetic studies.

Degradation Reactions

  • Hydrolysis : Susceptible to acidic/basic conditions (pH <3 or >10), leading to cleavage of the sulfonate ester bonds .

  • Thermal Degradation : Decomposes above 250°C, with an endothermic peak at 246.14°C (DSC data) .

Storage Conditions

ParameterOptimal Range
Temperature2–8°C (anhydrous form)
Humidity<40% RH (prevents hydration to monohydrate)

Comparative Reactivity

PropertyLapatinib-d7 (Ditosylate)Non-Deuterated Lapatinib
Metabolic Stability Higher (t₁/₂ increased by ~30%)Lower
Solubility 185 mg/mL in DMSOSimilar
Crystallinity Anhydrous form (XRPD peaks at 4.8°, 8.7°, 11.2° 2θ) Monohydrate form predominates

科学研究应用

Lapatinib ditosylate is a targeted therapy drug known as a kinase inhibitor that is used in conjunction with other drugs to treat certain types of cancer . Lapatinib-d7 (ditosylate) is a variation of this drug .

Scientific Research Applications

Lapatinib-d7 (ditosylate) is a certified reference material that is used for highly accurate and reliable data analysis .

Lapatinib ditosylate, the non-deuterated form, is approved to be used with other drugs for treating advanced or metastasized HER2+ breast cancer in women whose disease was previously treated with trastuzumab, a taxane, and an anthracycline . It is also used with letrozole in postmenopausal women with HER2+ and hormone receptor–positive (HR+) breast cancer who require hormone therapy . Studies are also being done to investigate the use of lapatinib ditosylate in treating other types of cancer .

Lapatinib functions by obstructing HER2, a protein present in elevated concentrations on certain cancer cells that promotes their growth. By blocking HER2, lapatinib ditosylate can slow or halt the growth of cells that have a lot of HER2 .

A study investigated the effects of boiling a herbal mixture in water, specifically Danggui Buxue Tang (DBT), and analyzed the hydrolysis of flavonoid glycosides during the process. The study found that boiling DBT in water increased the solubility of certain chemicals and that the glycosidic residues of AR, calycosin-7-O-β-D-glucoside, and ononin could be hydrolyzed during moderate boiling to form calycosin and formononetin, respectively .

Another study aimed to evaluate the effects of chitosan derivatives on the intestinal absorption and bioavailabilities of forsythoside A (FTA) and chlorogenic acid (CHA) . The results indicated that chito-oligosaccharide (COS) could enhance intestinal permeabilities and the in vivo bioavailabilities of both FTA and CHA in Flos Lonicerae - Fructus Forsythiae herb couple preparations .

Pharmacodynamic studies of lapatinib ditosylate have been conducted on various cell lines, including BT474 (human breast ductal carcinoma overexpressing ErbB2), HN5 (head and neck carcinoma overexpressing ErbB1), and NCI-H322 (human non-small cell lung carcinoma expressing moderate levels of ErbB1 and ErbB2) . The results showed that lapatinib can suppress tumor growth and inhibit receptor phosphorylation in these cell lines .

Cell LineDose RegimenMeasured ParametersSummary of Results
BT4740, 30, 100 mg/kg BID for 21 daysTumor growth and receptor phosphorylationComplete suppression of growth at 100 mg/kg. Tumor regression in 7/40 animals .
BT4740, 30, 60, 100, 200 mg/kg SDReceptor phosphorylationComplete inhibition of phosphorylation at ≥100 mg/kg/day .
HN50, 30, 100 mg/kg BID for 21 daysTumor growth and receptor phosphorylationComplete suppression of growth at 100 mg/kg. Tumor regression in 18/40 animals. Up to 93% reduction in phosphorylation at 150 mg/kg for 3 days .
NCI-H3220, 15, 30, 45, 60, 75, 100 mg/kg BID for 21 daysTumor growth≥90% inhibition of growth at >60 mg/kg. Regression in >80% of animals treated with ≥45 mg/kg. Continued sensitivity following 2nd cycle of therapy - complete inhibition of growth .

Note: BID = administered orally twice daily; SD = single dose .

作用机制

拉帕替尼-d7(二甲磺酸盐)通过抑制 EGFR 和 HER2 的酪氨酸激酶结构域发挥作用。它结合到这些受体的 ATP 结合位点,阻止它们的自身磷酸化和随后的活化。 这种抑制会破坏涉及细胞增殖和存活的下游信号通路,导致癌细胞凋亡

相似化合物的比较

类似化合物

    曲妥珠单抗: 一种靶向 HER2 的单克隆抗体。

    吉非替尼: 一种 EGFR 酪氨酸激酶抑制剂。

    厄洛替尼: 另一种 EGFR 酪氨酸激酶抑制剂。

拉帕替尼-d7(二甲磺酸盐)的独特性

拉帕替尼-d7(二甲磺酸盐)由于其对 EGFR 和 HER2 的双重抑制而具有独特性,使其对过度表达这些受体的癌症有效。 此外,氘代形式在药代动力学研究中提供了优势,因为它提供了更稳定的同位素标记,这有助于更准确地追踪药物的代谢和分布

生物活性

Lapatinib-d7 (ditosylate), a deuterium-labeled derivative of the well-known tyrosine kinase inhibitor Lapatinib, is primarily recognized for its role in targeting epidermal growth factor receptors (EGFR) and human epidermal growth factor receptor 2 (HER2). This compound has garnered attention due to its enhanced pharmacokinetic properties and potential applications in cancer therapy, particularly in breast cancer.

Chemical and Pharmacological Profile

Chemical Structure and Properties

  • Molecular Formula : C₃₆H₃₄ClFN₄O₇S₂
  • Molecular Weight : 753.26 g/mol
  • CAS Number : 1009307-24-7

Lapatinib-d7 is characterized by its dual inhibition of EGFR and HER2, with reported IC50 values of approximately 10.2 nM for EGFR and 9.8 nM for HER2, indicating potent biological activity against these targets .

Lapatinib functions by reversibly binding to the ATP-binding site of both EGFR and HER2, inhibiting their autophosphorylation and subsequent activation of oncogenic signaling pathways. This mechanism disrupts cellular proliferation and survival signals in tumors expressing these receptors .

In Vitro Studies

In vitro studies have demonstrated that Lapatinib-d7 effectively inhibits the phosphorylation of both EGFR and HER2, leading to decreased cell viability in various cancer cell lines. The compound's binding affinity is highlighted by its slow dissociation rate, which prolongs its inhibitory effects on receptor signaling .

In Vivo Studies

Recent research has explored the neuroprotective effects of Lapatinib-d7 in models of Parkinson's disease. A study involving rotenone-treated rats showed that administration of Lapatinib-d7 improved motor functions and restored dopaminergic neuron activity by modulating oxidative stress pathways . This suggests potential therapeutic applications beyond oncology.

Case Studies

  • Breast Cancer Treatment
    • In clinical settings, Lapatinib has been used in combination with capecitabine for patients with HER2-positive breast cancer. A pivotal study indicated that this combination resulted in improved overall survival rates compared to capecitabine alone, demonstrating the compound's effectiveness in a therapeutic regimen .
  • Neuroprotection
    • A recent study published in Nature highlighted the compound's ability to ameliorate motor deficits in animal models of Parkinson's disease, suggesting a broader biological activity profile that includes neuroprotection through modulation of oxidative stress pathways .

Pharmacokinetics

Lapatinib-d7 exhibits favorable pharmacokinetic properties, with a half-life that allows for once-daily dosing. The compound undergoes extensive metabolism primarily via CYP3A4, with minor contributions from other cytochrome P450 enzymes . Its bioavailability is variable but averages around 70%, necessitating careful monitoring during therapeutic use.

Summary of Biological Activity

Activity IC50 (nM) Mechanism
EGFR10.2Inhibition of autophosphorylation
HER29.8Inhibition of autophosphorylation
Neuroprotective effectsN/AModulation of oxidative stress pathways

属性

分子式

C43H42ClFN4O10S3

分子量

932.5 g/mol

IUPAC 名称

N-[3-chloro-4-[(3-fluorophenyl)methoxy]phenyl]-6-[5-[[[1,1,2,2-tetradeuterio-2-(trideuteriomethylsulfonyl)ethyl]amino]methyl]furan-2-yl]quinazolin-4-amine;4-methylbenzenesulfonic acid

InChI

InChI=1S/C29H26ClFN4O4S.2C7H8O3S/c1-40(36,37)12-11-32-16-23-7-10-27(39-23)20-5-8-26-24(14-20)29(34-18-33-26)35-22-6-9-28(25(30)15-22)38-17-19-3-2-4-21(31)13-19;2*1-6-2-4-7(5-3-6)11(8,9)10/h2-10,13-15,18,32H,11-12,16-17H2,1H3,(H,33,34,35);2*2-5H,1H3,(H,8,9,10)/i1D3,11D2,12D2;;

InChI 键

UWYXLGUQQFPJRI-HLZLAKKYSA-N

手性 SMILES

[2H]C([2H])([2H])S(=O)(=O)C([2H])([2H])C([2H])([2H])NCC1=CC=C(O1)C2=CC3=C(C=C2)N=CN=C3NC4=CC(=C(C=C4)OCC5=CC(=CC=C5)F)Cl.CC1=CC=C(C=C1)S(=O)(=O)O.CC1=CC=C(C=C1)S(=O)(=O)O

规范 SMILES

CC1=CC=C(C=C1)S(=O)(=O)O.CC1=CC=C(C=C1)S(=O)(=O)O.CS(=O)(=O)CCNCC1=CC=C(O1)C2=CC3=C(C=C2)N=CN=C3NC4=CC(=C(C=C4)OCC5=CC(=CC=C5)F)Cl

产品来源

United States

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。